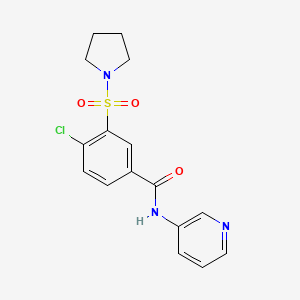

4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of a specific enzyme, which makes it useful for studying the mechanism of action of this enzyme and for developing new drugs that target it. In

Scientific Research Applications

Synthesis and Chemical Behavior

- Research on quinolines and related fused pyridines emphasizes the versatility of pyridine derivatives in synthesizing complex heterocyclic compounds, highlighting the potential of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide for use in synthesizing novel organic molecules with specific biological or chemical properties (Hayes & Meth–Cohn, 1979).

Optical and Electronic Properties

- Pyridyl substituted benzamides have been studied for their aggregation enhanced emission (AEE) and multi-stimuli-responsive properties, suggesting applications in materials science, specifically in the development of new luminescent materials and sensors (Srivastava et al., 2017).

Analytical and Pharmaceutical Applications

- The nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including pyridine derivatives, demonstrates the relevance of such compounds in analytical chemistry for separating and analyzing pharmaceutical ingredients (Ye et al., 2012).

Metabolic Studies

- A study on the absorption, distribution, metabolism, and excretion of GDC-0449, a molecule containing a pyridin-2-yl moiety, provides insight into the metabolic fate of similar compounds in biological systems, indicating potential applications in drug development and pharmacokinetics (Yue et al., 2011).

Antimicrobial Activity

- Research on new quinazolinone derivatives with a benzothiophene moiety shows antimicrobial activity, suggesting that structurally related compounds like 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide may possess similar biological activities and could be explored for potential antimicrobial applications (Naganagowda & Petsom, 2011).

properties

IUPAC Name |

4-chloro-N-pyridin-3-yl-3-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c17-14-6-5-12(16(21)19-13-4-3-7-18-11-13)10-15(14)24(22,23)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAVKFKWNREJFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2388426.png)

![2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2388431.png)

![2-amino-1-{[(E)-pyridin-2-ylmethylidene]amino}-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2388434.png)

![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)

![N-(3-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2388436.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388443.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)

![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)

![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)